1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
Overview
Description
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione, also known as ITZ, is a triazole antifungal agent that has been widely used in the treatment of fungal infections. It belongs to the class of azole antifungal agents, which are known for their broad-spectrum activity against a variety of fungal species.
Mechanism of Action
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been shown to have minimal toxicity to human cells, with a low potential for drug interactions. However, it can cause liver toxicity in rare cases and should be used with caution in patients with liver disease.
Advantages and Limitations for Lab Experiments
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has several advantages as an antifungal agent, including its broad-spectrum activity and low toxicity to human cells. However, its effectiveness can be limited by the development of drug resistance in fungal species.
Future Directions
Future research on 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione could focus on developing new formulations and delivery methods to increase its efficacy and reduce the risk of drug resistance. Additionally, further investigation into its potential use in combination therapy with other antifungal agents could lead to improved treatment options for fungal infections. Finally, more studies are needed to explore the potential use of 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione in the treatment of other conditions, such as cancer and inflammatory diseases.
Scientific Research Applications
1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has been extensively studied for its antifungal properties. It has been shown to be effective against a broad range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(4-isopropylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione has also been investigated for its potential use in combination therapy with other antifungal agents, such as amphotericin B and fluconazole.
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(2)10-3-5-11(6-4-10)19-13(20)7-12(14(19)21)22-15-16-8-17-18-15/h3-6,8-9,12H,7H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBASCAOXAUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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